molecular formula C20H19N3O2 B11461040 Methyl 2-methyl-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Methyl 2-methyl-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11461040
M. Wt: 333.4 g/mol
InChI Key: SXAYOOJEVALNGH-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties

Chemical Reactions Analysis

Methyl 2-methyl-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

    Common Reagents and Conditions: Typical reagents include acids, bases, and catalysts like palladium or copper.

    Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s anticancer activity is influenced by the presence of methyl groups and electron-donating or withdrawing groups on the benzimidazole scaffold . These modifications affect the compound’s ability to inhibit cancer cell growth by interfering with cellular processes and signaling pathways.

Comparison with Similar Compounds

Methyl 2-methyl-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is unique due to its specific structural features and functional groups. Similar compounds include:

These compounds share a common benzimidazole core but differ in their substituents and specific applications, highlighting the versatility and potential of benzimidazole derivatives in scientific research and industry.

Properties

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

IUPAC Name

methyl 2-methyl-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C20H19N3O2/c1-12-8-10-14(11-9-12)18-17(19(24)25-3)13(2)21-20-22-15-6-4-5-7-16(15)23(18)20/h4-11,18H,1-3H3,(H,21,22)

InChI Key

SXAYOOJEVALNGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(NC3=NC4=CC=CC=C4N23)C)C(=O)OC

Origin of Product

United States

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